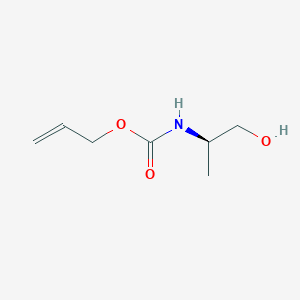

R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester

Descripción general

Descripción

R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester is a chemical compound with a unique structure that includes a hydroxy group, a carbamic acid ester, and an allyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester typically involves the reaction of an appropriate alcohol with an isocyanate. One common method is the reaction of R-(2-Hydroxy-1-methylethyl) alcohol with allyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of automated systems for mixing and reaction control is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted carbamates or allyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester has been investigated as a potential intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. For instance, it has been used in the development of compounds targeting neurodegenerative diseases, where modifications to the carbamate structure can lead to improved efficacy and reduced side effects .

Case Study: Neuroprotective Agents

Research has shown that derivatives of this compound exhibit neuroprotective properties. A study demonstrated that certain modifications enhance the compound's ability to inhibit neurotoxic pathways associated with conditions like Alzheimer's disease. The study utilized in vitro models to assess the protective effects against oxidative stress and apoptosis in neuronal cells .

Polymer Science

Use in Photolithography

this compound is utilized in the formulation of photoresist materials for photolithography. Its ability to undergo polymerization upon exposure to UV light makes it suitable for creating high-resolution patterns on semiconductor substrates. The compound contributes to the sensitivity and resolution of resist compositions, which are crucial for microfabrication technologies .

Data Table: Properties of Photoresist Compositions

| Property | Value |

|---|---|

| Sensitivity | High |

| Resolution | Sub-micron |

| Thermal Stability | Excellent |

| Transparency | >90% at 248 nm |

Agricultural Chemistry

Pesticide Formulation

The compound has been explored as a potential active ingredient in pesticide formulations. Its structure allows it to act as a carrier for other active substances, enhancing their stability and efficacy against pests and diseases. Preliminary studies indicate that formulations containing this compound show improved performance compared to traditional formulations .

Case Study: Efficacy Against Fungal Pathogens

In agricultural trials, this compound was tested as part of a fungicide formulation against common fungal pathogens in crops. Results indicated a significant reduction in disease incidence and severity compared to untreated controls, highlighting its potential as an effective agrochemical agent .

Mecanismo De Acción

The mechanism of action of R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the carbamic acid ester can undergo hydrolysis to release active compounds. The allyl group can participate in various chemical reactions, enhancing the compound’s reactivity and functionality.

Comparación Con Compuestos Similares

Similar Compounds

- Benzoic acid, 2-hydroxy-, 1-methylethyl ester

- Propionic acid, 2-methyl-2,2-dimethyl-1-(2-hydroxy-1-methylethyl)-, propyl ester

Uniqueness

R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions in biological systems and potential therapeutic uses, distinguishing it from other similar compounds.

Actividad Biológica

R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester, a compound of increasing interest in medicinal chemistry, has shown various biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a carbamate functional group that is often associated with biological activity. The presence of the allyl group may enhance its interaction with biological targets, potentially leading to therapeutic applications.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on enzymes involved in Alzheimer's disease pathology, particularly the β-secretase (BACE1) pathway. This pathway is crucial for the cleavage of amyloid precursor protein (APP), leading to the formation of neurotoxic amyloid-beta peptides. Inhibition of this pathway could mitigate the progression of Alzheimer's disease .

Additionally, studies have highlighted the potential antifungal activity of carbamate derivatives. The structure-activity relationship (SAR) analyses suggest that modifications in the side chains can significantly influence antifungal potency, with smaller alkyl groups enhancing bioactivity against fungal pathogens .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, compounds with similar structures exhibited MIC values ranging from 6.25 µg/mL to 32 µg/mL against common pathogens such as E. coli and K. pneumoniae .

Neuroprotective Effects

The compound's potential neuroprotective effects are primarily linked to its ability to inhibit β-secretase activity. This inhibition could lead to reduced amyloid plaque formation in the brain, a hallmark of Alzheimer's disease. The selectivity for β-secretase over other proteases is crucial for minimizing side effects associated with broader enzyme inhibition .

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque burden compared to control groups. Behavioral assessments indicated improvements in cognitive function as measured by maze tests.

- Antifungal Efficacy : A recent investigation assessed the antifungal activity of various carbamate derivatives, including this compound. Results showed that this compound effectively inhibited Fusarium oxysporum growth, with an EC50 value indicating strong bioactivity compared to commercial fungicides like hymexazol .

Table 1: Biological Activity Summary

Propiedades

IUPAC Name |

prop-2-enyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-11-7(10)8-6(2)5-9/h3,6,9H,1,4-5H2,2H3,(H,8,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKYPCMXKJUEIW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.